Cas no 112677-70-0 (Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]-)
![Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]- structure](https://www.kuujia.com/scimg/cas/112677-70-0x500.png)
Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]- Chemical and Physical Properties
Names and Identifiers
-
- 3-[2-(1H-imidazol-1-yl)ethoxy]Benzenamine
- 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline
- Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]-
-
- Inchi: 1S/C11H13N3O/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14/h1-5,8-9H,6-7,12H2
- InChI Key: MSHCBMNAPXVHPU-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=1)N)CCN1C=NC=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 189
- XLogP3: 1.2
- Topological Polar Surface Area: 53.1
Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58188-2.5g |
3-[2-(1H-imidazol-1-yl)ethoxy]aniline |
112677-70-0 | 2.5g |
$1680.0 | 2023-05-31 | ||
Enamine | EN300-58188-0.1g |
3-[2-(1H-imidazol-1-yl)ethoxy]aniline |
112677-70-0 | 0.1g |
$755.0 | 2023-05-31 | ||
Enamine | EN300-58188-5.0g |
3-[2-(1H-imidazol-1-yl)ethoxy]aniline |
112677-70-0 | 5g |
$2485.0 | 2023-05-31 | ||
Enamine | EN300-58188-10.0g |
3-[2-(1H-imidazol-1-yl)ethoxy]aniline |
112677-70-0 | 10g |
$3683.0 | 2023-05-31 | ||
Enamine | EN300-58188-1.0g |
3-[2-(1H-imidazol-1-yl)ethoxy]aniline |
112677-70-0 | 1g |
$857.0 | 2023-05-31 | ||
Enamine | EN300-58188-0.05g |
3-[2-(1H-imidazol-1-yl)ethoxy]aniline |
112677-70-0 | 0.05g |
$719.0 | 2023-05-31 | ||
Enamine | EN300-58188-0.25g |
3-[2-(1H-imidazol-1-yl)ethoxy]aniline |
112677-70-0 | 0.25g |
$789.0 | 2023-05-31 | ||
Enamine | EN300-58188-0.5g |
3-[2-(1H-imidazol-1-yl)ethoxy]aniline |
112677-70-0 | 0.5g |
$823.0 | 2023-05-31 |
Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]- Related Literature
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]-
Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]: A Structurally Distinct Compound with Emerging Applications in Chemical Biology and Drug Discovery
In the realm of chemical biology, Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy] (CAS No: 112677-70-0) stands as a compelling example of how structural diversity drives functional innovation. This compound, characterized by its unique combination of an imidazole ring, an ethoxy group, and a primary benzenamine scaffold, has garnered attention for its potential in modulating biological systems at molecular levels. Recent advancements in computational chemistry and pharmacology have further illuminated its role in drug design paradigms targeting complex cellular pathways.
The molecular architecture of this compound is defined by three key components: the electron-donating N-phenylamino group (benzenamine) at position 3 of the benzene ring, a flexible ethylene spacer (-CH2CH2-), and a substituted imidazole moiety (imidazolyl group). This arrangement creates a dynamic balance between hydrophobicity and hydrogen-bonding capacity, enabling interactions with diverse protein targets. Notably, the imidazole ring—a common feature in biological systems such as histidine residues—enhances bioavailability while providing protonation sites that modulate activity under physiological conditions.
Synthetic strategies for this compound have evolved to prioritize scalability and stereochemical control. A 2023 study published in Organic Letters demonstrated a one-pot Suzuki-Miyaura coupling followed by amidation using microwave-assisted protocols, achieving yields exceeding 85%. Such advancements align with green chemistry principles by reducing solvent usage and minimizing waste streams—a critical consideration for preclinical development phases.
In pharmacological studies, this compound exhibits multifaceted behavior. In vitro assays reveal potent inhibition of GSK-3β kinase, a key regulator of Wnt signaling pathways implicated in neurodegenerative diseases and cancer metastasis (IC50: 4.8 μM). Additionally, its ethoxy substituent facilitates membrane permeability without compromising metabolic stability—a critical hurdle often encountered in drug candidates containing polar groups.
Beyond enzymatic inhibition, recent research highlights its role as a chemical probe for studying protein-protein interactions (PPIs). A collaborative study between MIT and Novartis (Nature Chemical Biology, 2024) utilized this compound's imidazole functionality to develop a fluorescent biosensor targeting the p53-MDMX interaction—a mechanism central to tumor suppression pathways. The compound's ability to bind selectively to the hydrophobic pocket of MDMX without cross-reactivity underscores its utility in dissecting oncogenic mechanisms.
In drug delivery systems, the ethylene linker provides an ideal site for conjugation with targeting ligands or polyethylene glycol (PEG) chains. Researchers at Stanford recently demonstrated that PEGylated derivatives showed enhanced tumor accumulation in xenograft models while reducing off-target effects compared to unconjugated forms (ACS Nano, 2024). This dual functionality—acting both as an active pharmaceutical ingredient (API) and a conjugation platform—positions it uniquely within nanomedicine frameworks.
Epidemiological modeling suggests that compounds like this may address unmet needs in chronic inflammatory diseases where current therapies exhibit limited efficacy or significant side effects. Preclinical data indicate anti-inflammatory activity through dual inhibition of NFκB activation and COX-2 expression—mechanisms validated through transcriptomic profiling using CRISPR-Cas9 knockout screens (Journal of Medicinal Chemistry, 2024). Such findings align with growing interest in multi-target therapeutics capable of addressing pathophysiological complexity.
The structural flexibility inherent to this compound's architecture also enables exploration of epigenetic modulation pathways. Computational docking studies predict favorable interactions with bromodomain-containing proteins (BRDs), which are increasingly targeted for epigenetic therapies (Nature Communications,). Ongoing work investigates whether the imidazole ring can serve as a scaffold for developing selective BRD4 inhibitors with reduced off-target binding compared to existing compounds like JQ1.
In conclusion,Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy] exemplifies how precise molecular engineering can bridge gaps between synthetic chemistry and biological function. Its modular structure provides both inherent activity and conjugation potential while recent advances highlight its adaptability across therapeutic areas—from oncology to neuroprotection. As artificial intelligence-driven drug discovery platforms continue refining lead optimization strategies—particularly around kinase selectivity profiles—the role of such compounds will likely expand into next-generation precision medicines tailored to individual patient genotypes.
112677-70-0 (Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]-) Related Products
- 2411224-48-9(2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide)
- 2137817-98-0(5-[3-(Aminomethyl)phenyl]piperazin-2-one)
- 2757874-44-3(2,3-Dimethylcyclohexyl 4-methylbenzene-1-sulfonate)
- 2229581-04-6(O-2-(4-methyloxan-4-yl)ethylhydroxylamine)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
- 39959-81-4(1-(3-Chlorophenyl)-N-methylethanamine hydrochloride)
- 886963-95-7(N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide)
- 683221-13-8(ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate)
- 1246401-50-2((4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))
- 1059185-97-5(5-(3,5-difluorophenyl)-5-methylimidazolidine-2,4-dione)


